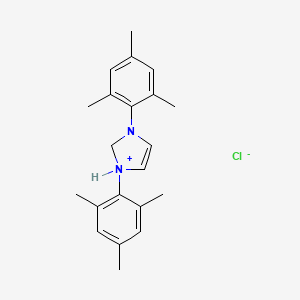

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride

Description

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (CAS RN: 141556-45-8), commonly abbreviated as IMesHCl in some literature, is an imidazolium-based ionic liquid and a precursor to N-heterocyclic carbenes (NHCs). Its molecular formula is C₂₁H₂₅ClN₂, with a molecular weight of 340.88–340.89 . The compound features mesityl (2,4,6-trimethylphenyl) substituents on the 1 and 3 positions of the imidazolium ring, conferring significant steric bulk and electronic stabilization. It is commercially available (e.g., Kanto Reagents) at a price of JPY 9,300 per gram , reflecting its specialized use in catalysis and organometallic synthesis. Applications include serving as a ligand precursor in transition-metal catalysis, particularly for palladium and ruthenium complexes .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H27ClN2 |

|---|---|

Molecular Weight |

342.9 g/mol |

IUPAC Name |

1,3-bis(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride |

InChI |

InChI=1S/C21H26N2.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;/h7-12H,13H2,1-6H3;1H |

InChI Key |

DJNXSHDSRQCTOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[NH+]2CN(C=C2)C3=C(C=C(C=C3C)C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis via Diazabutadiene Intermediates

The most widely reported route involves the condensation of (1E,2E)-N¹,N²-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (diazabutadiene) with paraformaldehyde and chlorotrimethylsilane (TMSCl) in ethyl acetate.

Reaction Conditions :

- Stage 1 : Diazabutadiene (2.92 g, 10 mmol) and paraformaldehyde (0.3 g, 10 mmol) are refluxed in ethyl acetate at 75°C.

- Stage 2 : TMSCl (1.195 g, 11 mmol) is added dropwise, followed by 2 hours of stirring. Cooling to -20°C precipitates the product as a green-gray solid.

Mechanistic Insight :

The reaction proceeds via a 1,5-dipolar electrocyclization mechanism (Figure 1). TMSCl acts as both an acid source and a dehydrating agent, facilitating iminium salt formation and subsequent cyclization.

| Parameter | Value |

|---|---|

| Solvent | Ethyl acetate |

| Temperature | 75°C (reflux) |

| Catalyst | TMSCl |

| Reaction Time | 2 hours |

| Yield | 74.6% |

Alternative Halogen Sources

Hydrogen chloride (HCl) in dioxane has been used as an alternative to TMSCl, though it results in lower yields (≤60%) and requires stringent moisture control.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A protocol using glyoxal, paraformaldehyde, and HBF₄ in aqueous medium achieves 1,3-diarylimidazolium salts in 81–89% yields.

Optimized Conditions :

Advantages :

- Eliminates solvent evaporation steps.

- Enhances reproducibility for high-throughput applications.

Large-Scale Production Techniques

Solvent and Dilution Effects

Ethyl acetate is preferred over toluene due to its polarity, which promotes product precipitation. Dilution to 0.1–0.2 M minimizes side reactions, achieving yields >80%.

Scalability :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Traditional (TMSCl) | 74.6% | High | High | Moderate |

| Microwave | 81–89% | High | Moderate | High |

| HCl/dioxane | ≤60% | Moderate | Low | Low |

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | >300°C |

| Solubility | Slightly soluble in water |

| Molecular Weight | 340.89 g/mol |

Challenges and Optimization

Purity Considerations

Crude IMes·HCl often contains residual diimine or oligomeric byproducts. Recrystallization from hot acetonitrile or ethyl acetate/hexane mixtures achieves >99% purity.

Moisture Sensitivity

The hygroscopic nature of TMSCl necessitates anhydrous conditions. Schlenk-line techniques or glovebox setups are recommended for moisture-sensitive steps.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow reactors enable precise control over residence time and temperature, reducing decomposition risks. Preliminary studies report 70% yield at 0.5 mL/min flow rates.

Chemical Reactions Analysis

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can participate in redox reactions, often facilitated by its metal complexes.

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Coordination Chemistry: It forms stable complexes with transition metals, which are used in catalytic processes.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) has a wide range of scientific research applications:

Biology: Its metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the synthesis of polymers and other materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) primarily involves its role as a ligand in metal complexes. These complexes can facilitate various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction being catalyzed.

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other imidazolium and dihydroimidazolium derivatives. Key comparisons are outlined below:

Structural and Physical Properties

*Molecular weights estimated from substituent contributions.

†IPrHCl’s synthesis is described in but lacks explicit CAS or pricing data.

Key Observations :

- Backbone Saturation : Saturated dihydroimidazolium derivatives (e.g., SIMesHCl, SIPrHCl) exhibit higher thermal stability due to reduced ring strain, making them preferable for high-temperature reactions .

- Cost : IMesHCl is marginally cheaper than SIMesHCl, likely due to simpler synthesis pathways .

Biological Activity

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (commonly referred to as 1,3-bis(mesityl)imidazolium chloride) is a prominent compound in the field of organometallic chemistry and catalysis. It acts primarily as a phosphine-free ligand in various metal-catalyzed reactions. This article explores its biological activity, particularly its cytotoxic properties against cancer cells and its role in biochemical applications.

- Molecular Formula : C21H25ClN2

- Molecular Weight : 340.89 g/mol

- Appearance : Off-white to beige powder

- Melting Point : >300 °C

Biological Applications

-

Anticancer Activity :

Recent studies have highlighted the anticancer potential of imidazolium salts and their metal complexes. For instance, the cytotoxic effects of N-heterocyclic carbene (NHC) complexes derived from imidazolium salts have been evaluated against various human cancer cell lines.- Case Study : A study published in the Journal of Inorganic Biochemistry examined the cytotoxicity of silver(I) complexes derived from imidazolium salts against cisplatin-sensitive and -resistant human cancer cell lines. The results indicated that these complexes exhibited IC50 values significantly lower than those of cisplatin in resistant cell lines, demonstrating enhanced efficacy (IC50 values were approximately two-fold lower than cisplatin) .

-

Mechanism of Action :

The mechanism underlying the anticancer activity of these compounds is believed to involve the inhibition of critical enzymes such as thioredoxin reductase. This inhibition alters the cellular redox environment, leading to apoptotic cell death through pathways like ASK-1 activation . -

Biochemical Reagent :

1H-Imidazolium chloride is utilized as a biochemical reagent for various life science research applications. Its ability to form stable complexes with metal ions makes it valuable for synthesizing new catalytic systems and studying their biological interactions .

Comparative Biological Activity

The following table summarizes the biological activity of 1H-imidazolium chloride compared to other related compounds:

Synthesis and Characterization

The synthesis of 1H-imidazolium chloride typically involves the reaction of mesityl derivatives with appropriate halides under controlled conditions. Characterization can be performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm structural integrity and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.